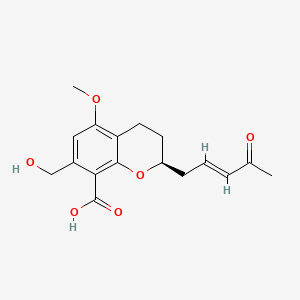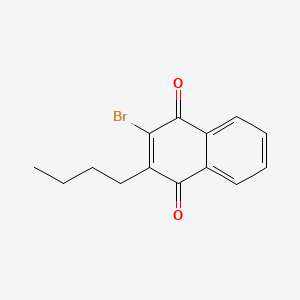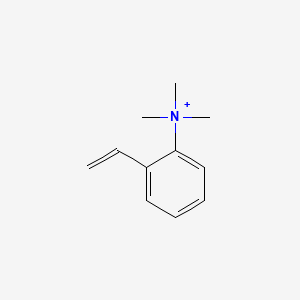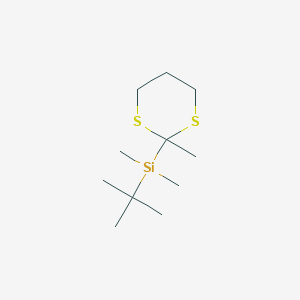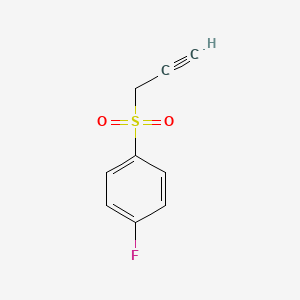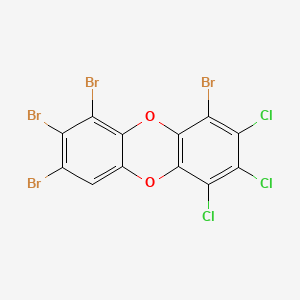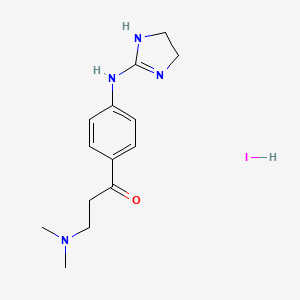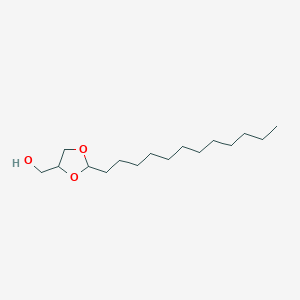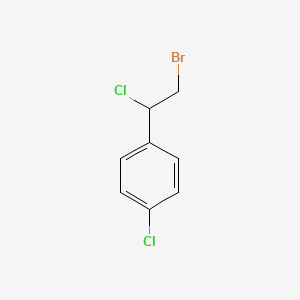
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one is a chemical compound with the molecular formula C10H20O4SThis particular compound is notable for its unique structure, which includes both oxygen and sulfur atoms within the ring .
Méthodes De Préparation
The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one typically involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors to ensure the complete formation of the cyclic structure .
Analyse Des Réactions Chimiques
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving the transport of ions across biological membranes.
Mécanisme D'action
The mechanism by which 1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it a valuable tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one can be compared to other crown ethers, such as:
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar in structure but lacks the ketone group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, which can alter its coordination properties.
1,4,7,13-Tetraoxa-10,16-diaza-cyclooctadecane: Another crown ether with different functional groups that affect its reactivity.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which provides distinct coordination and reactivity properties compared to other similar compounds .
Propriétés
Numéro CAS |
106263-67-6 |
|---|---|
Formule moléculaire |
C10H18O5S |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
1,4,7,10-tetraoxa-13-thiacyclopentadecan-11-one |
InChI |
InChI=1S/C10H18O5S/c11-10-9-16-8-7-14-4-3-12-1-2-13-5-6-15-10/h1-9H2 |
Clé InChI |
NGPZUIFYQADFAN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(=O)CSCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



